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Compound of Interest

Compound Name: 1-Amino-2-mesitylpropan-2-ol
Cat. No.: B13595747
Get Quote
\ J

Part 1: Chemical Identity & Core Properties[1]

1-Amino-2-mesitylpropan-2-ol is a specialized ngcontent-ng-c1989010908="" _nghost-ng-
€3017681703="" class="inline ng-star-inserted">

-amino alcohol characterized by significant steric hindrance due to the mesityl (2,4,6-
trimethylphenyl) group attached to the quaternary carbon bearing the hydroxyl group. This
structural feature makes it a valuable motif in asymmetric catalysis, serving as a precursor for
chiral ligands (e.g., oxazaborolidines) and a potential pharmacophore in medicinal chemistry.

Identifiers
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Property Detail
CAS Number 1216009-14-1
IUPAC Name 1-amino-2-(2,4,6-trimethylphenyl)propan-2-ol

ngcontent-ng-c1989010908="" _nghost-ng-

Molecular Formula ¢3017681703="" class="inline ng-star-inserted">
Molecular Weight 193.29 g/mol
MDL Number MFCD14529786
SMILES CC1=CC(C)=CC(C)=C1C(C)(O)CN

White to off-white solid or viscous oil (purity
Appearance

dependent)

Soluble in MeOH, EtOH, DMSO,
Solubility

; sparingly soluble in water.[1]

Part 2: Synthetic Methodologies

The synthesis of 1-Amino-2-mesitylpropan-2-ol requires overcoming the steric bulk of the
ortho-methyl groups on the mesityl ring. Two primary retrosynthetic pathways are scientifically
robust for this target: the Cyanohydrin Reduction Route (Method A) and the Epoxide Ring
Opening Route (Method B).

Method A: Cyanosilylation and Reduction (Preferred
Route)

This method is favored for its scalability and the ability to establish the quaternary center
directly from the corresponding ketone.

Reagents: 2',4',6'-Trimethylacetophenone, Trimethylsilyl cyanide (TMSCN), Lithium Aluminum
Hydride (ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-
inserted">
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Protocol:

e Cyanosilylation:

o Charge a flame-dried flask with 2',4',6'-trimethylacetophenone (1.0 eq) and a catalytic

amount of ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-

star-inserted">

(0.05 eq) under Argon.

o Add TMSCN (1.2 eq) dropwise at

o Stir at room temperature for 12—24 hours. The steric hindrance of the mesityl group may
require mild heating (

) to drive conversion.

o Checkpoint: Monitor disappearance of the ketone via TLC/IR (disappearance of carbonyl
stretch at ~1680

e Reduction:

o Dissolve the intermediate silylated cyanohydrin in anhydrous THF.

o Add this solution dropwise to a suspension of

(3.0 eq) in THF at

o Reflux the mixture for 6-12 hours. The rigorous reduction converts the nitrile to the
primary amine and cleaves the silyl ether to the free alcohol.

o Workup:
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o Quench carefully using the Fieser method (ngcontent-ng-c1989010908=""_nghost-ng-
c3017681703="" class="inline ng-star-inserted">

mL

mL 15% NaOH,
mL
).

o Filter the aluminum salts, dry the filtrate over ngcontent-ng-c1989010908=""_nghost-ng-
c3017681703="" class="inline ng-star-inserted">

, and concentrate.

o Purify via column chromatography (

Method B: Grighard Addition to Functionalized
Precursors

Alternatively, the compound can be synthesized via the addition of a mesityl nucleophile to a
protected amino-ketone or hydroxy-acetone equivalent.

Protocol:

o Grignard Formation: Generate Mesitylmagnesium bromide (ngcontent-ng-c1989010908=""
_nghost-ng-c3017681703="" class="inline ng-star-inserted">

) from 2-bromomesitylene and Mg turnings in THF.

e Addition:

o React ngcontent-ng-c1989010908="" nghost-ng-c3017681703="" class="inline ng-star-
inserted">
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with Chloroacetone at
to form the chlorohydrin intermediate.

o Treat the intermediate with base (ngcontent-ng-c1989010908="" _nghost-ng-
c3017681703="" class="inline ng-star-inserted">

) to form 2-mesityl-2-methyloxirane.
» Ring Opening:
o Subject the epoxide to aqueous ammonia (

) or liquid ammonia in a sealed tube at

o Regioselectivity dictates attack at the less hindered terminal carbon, yielding the desired
1-amino-2-mesitylpropan-2-ol.

Visualization of Synthetic Logic
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Figure 1: Dual synthetic pathways for 1-Amino-2-mesitylpropan-2-ol favoring Cyanohydrin
reduction (Top) and Epoxide opening (Bottom).

Part 3: Applications & Mechanism of Action[1]
Chiral Auxiliary and Ligand Synthesis

The steric bulk of the mesityl group is the functional core of this molecule. In asymmetric
synthesis, this compound serves as a precursor to Oxazaborolidines (CBS catalyst analogs).

e Mechanism: Condensation with borane (

) or boronic acids yields a rigid bicycle. The mesityl group shields one face of the boron
center, enforcing enantioselectivity in the reduction of prochiral ketones.

o Advantage: The mesityl group prevents "leakage" of the substrate to the unshielded face
more effectively than a simple phenyl group.

Pharmaceutical Fragment

The 1-amino-2-arylpropan-2-ol scaffold is a bioisostere for catecholamines.

e Receptor Interaction: The hydroxyl group and amine mimic the binding motifs of adrenergic
agonists (e.g., norepinephrine), while the lipophilic mesityl group can enhance blood-brain
barrier (BBB) penetration or selectivity for hydrophobic pockets in GPCRs.

Part 4: Safety & Handling (MSDS Summary)

Hazard Class Code Description

Skin Irritation H315 Causes skin irritation.

Causes serious eye damage
Eye Damage H318 (due to basic amine/alcohol

functionality).

Acute Toxicity H302 Harmful if swallowed.

Handling Protocol:
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e Storage: Store under inert atmosphere (Argon/Nitrogen) at

. The amine is sensitive to
(carbamate formation) and oxidation.

o PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid
inhalation of amine vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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